N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide
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Overview
Description
N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a phenylacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.
Attachment of the Phenylacetamide Group: The phenylacetamide group is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-phenyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core.
Morpholine Derivatives: Compounds such as 4-morpholinylbenzoic acid and morpholine-4-carboxamide contain the morpholine ring.
Uniqueness
N-(2-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is unique due to its combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-2-20(23(31)27-12-14-32-15-13-27)33-24-25-19-11-7-6-10-18(19)22(30)28(24)26-21(29)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZDFIZQNSFZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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